molecular formula C15H14N2S B2985289 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE CAS No. 253168-40-0

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B2985289
CAS No.: 253168-40-0
M. Wt: 254.35
InChI Key: NHKYIEMLFDDAPD-UHFFFAOYSA-N
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Description

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with a 3-methylphenylmethylsulfanyl substituent, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-methylbenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance its binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[(PHENYLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE-5-SULFONIC ACID

Uniqueness

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the 3-methylphenylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This specific substituent may confer distinct properties compared to other benzimidazole derivatives, making it a valuable compound for research and development.

Biological Activity

2-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Its chemical structure includes a benzene ring fused to a diazole ring, with a methyl group attached to a phenyl ring and a sulfanyl group. The molecular formula is C₁₃H₁₁N₂S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This compound has garnered attention for its potential biological activities, which are characteristic of many benzodiazole derivatives.

Pharmacological Properties

Benzodiazoles are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds in this class often exhibit activity against bacteria and fungi.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth.
  • Antiparasitic Effects : Certain benzodiazoles are effective against parasitic infections.

The specific biological activities of this compound can be attributed to its unique structural features. Preliminary studies suggest that the methyl and sulfanyl substituents may modulate its biological effects, enhancing its reactivity and interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound. Below is a table summarizing the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
2-(Methylthio)-1H-benzimidazoleContains a benzimidazole moietyAntimicrobial
1H-Benzimidazole-2-thiolThiol group enhances reactivityAnticancer
2-(Phenylthio)-benzothiazoleContains a thiazole ringAnticonvulsant
4-(Methylthio)-quinazolineQuinazoline structure with methylthioAntitumor

The structural complexity of this compound may confer distinct biological activities compared to these other compounds.

In Vitro Studies

In vitro studies have been conducted to evaluate the antimicrobial properties of this compound. These studies typically involve testing against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance:

  • Study A : This study reported an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Research suggests that benzodiazoles may interact with specific enzymes or receptors in microbial cells, leading to inhibition of growth or cell death. Further studies are needed to elucidate the precise molecular interactions involving this compound.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-5-4-6-12(9-11)10-18-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKYIEMLFDDAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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